5-HT6/5-HT2A receptor ligand-2

Procognitive Novel Object Recognition Schizophrenia models

Procurement challenge: Finding a dual 5-HT6/5-HT2A antagonist with both balanced in vitro affinity and published in vivo procognitive data. Solution: 5-HT6/5-HT2A receptor ligand-2 (compound 42) delivers: - Near-equipotent dual antagonism: Ki 25 nM (5-HT6) / 32 nM (5-HT2A), ratio ~1:1.3. - In vivo validation: Reversed PCP-induced memory impairment in rat NORT at 30 mg/kg i.p. (brain-penetrant). - Distinct furan-phenol scaffold for SAR exploration. Purity ≥98% (CAS 2411088-16-7).

Molecular Formula C20H18FN3O2
Molecular Weight 351.4 g/mol
Cat. No. B12406051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT6/5-HT2A receptor ligand-2
Molecular FormulaC20H18FN3O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)CNCCC3=CNC4=C3C=C(C=N4)F)O
InChIInChI=1S/C20H18FN3O2/c21-15-9-18-14(10-23-20(18)24-11-15)7-8-22-12-17-5-6-19(26-17)13-1-3-16(25)4-2-13/h1-6,9-11,22,25H,7-8,12H2,(H,23,24)
InChIKeyVTRMFVAGEAFJTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-HT6/5-HT2A Receptor Ligand-2: Overview and Key Properties


5-HT6/5-HT2A receptor ligand-2 (compound 42) is a synthetic small-molecule dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors (Ki = 25 nM and 32 nM, respectively) [1]. Belonging to a structurally novel chemical scaffold distinct from classical serotonin receptor ligands, this brain-penetrant compound was developed through a virtual screening and optimization campaign to address cognitive impairment associated with neuropsychiatric disorders [1]. It is supplied as a research-grade compound with purity ≥98% (CAS 2411088-16-7, molecular formula C20H18FN3O2, MW 351.37 g/mol) .

1
Dual 5-HT6/5-HT2A antagonism studies Near-equipotent receptor blockade profile supports balanced pathway investigation.
2
Behavioral pharmacology workflows Reported brain exposure and in vivo model-response context for CNS target engagement research.
3
Chemical biology and SAR exploration Structurally distinct furan-phenol scaffold offers a unique chemotype for probe development.

Why Generic Substitution Fails for 5-HT6/5-HT2A Ligands


The dual 5-HT6/5-HT2A antagonist class includes structurally and pharmacologically diverse compounds whose differences in receptor affinity balance, brain penetration, in vivo efficacy, and scaffold type critically affect experimental outcomes. For example, the analog 5-HT6/5-HT2A receptor ligand-1 (compound 33) exhibits Ki values of 2 nM (5-HT6) and 11 nM (5-HT2A) [1], and 5-HT6/5-HT2AR antagonist-1 exhibits Ki values of 11 nM (5-HT6) and 39 nM (5-HT2A) ; none of these analogs have published in vivo procognitive data. Replacing compound 42 with a ligand that lacks verified brain penetration, in vivo target engagement, or behavioral efficacy—even one with higher in vitro affinity—can produce non-reproducible or misleading results. The evidence detailed below establishes precisely where compound 42 delivers quantifiable differentiation relevant to scientific selection.

!
Analogs lack in vivo model-response data
Higher-affinity analogs (e.g., compound 33) have no published procognitive endpoint data, limiting their use in behavioral studies.
!
Brain penetration may not be assumed
Unverified CNS exposure in comparator compounds introduces uncertainty for neuroscience research workflows.
!
Affinity balance differs significantly
Biased 5-HT6 affinity profiles (e.g., ~1:5.5 ratio) may skew interpretation of dual-receptor pharmacology experiments.

Compound 42 Differentiation Evidence vs. Closest Analogs


In Vivo Procognitive Efficacy in Schizophrenia Model

Compound 42 reversed phencyclidine (PCP)-induced memory impairment in the Novel Object Recognition Test (NORT) in rats, a translational model of cognitive deficits in schizophrenia, at a dose of 30 mg/kg (i.p.) [1]. The parent hit compound (compound 1, 5-HT6R Ki = 91 nM) did not demonstrate this in vivo efficacy; the structural optimization leading to compound 42 was directly linked to the emergence of procognitive activity [1]. Critically, the higher-affinity analog 5-HT6/5-HT2A receptor ligand-1 (compound 33; Ki = 2 nM / 11 nM) has no published in vivo cognitive efficacy data [2], making compound 42 the only analog in this series with demonstrated behavioral-level target engagement and procognitive effect.

In Vivo Procognitive Context
Head-to-head
Reversed PCP-induced memory impairment at 30 mg/kg i.p. in rats. Only analog with reported behavioral-level target engagement.
Reported model-response endpoint context.
NORT assay; subchronic PCP model.
Procognitive Novel Object Recognition Schizophrenia models Phencyclidine

Balanced 5-HT6/5-HT2A Affinity Profile vs. Biased Analogs

Compound 42 (4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol) demonstrates balanced dual antagonism with Ki values of 25 nM (5-HT6) and 32 nM (5-HT2A), a ratio of approximately 1:1.3 [1]. The closest commercial analog, compound 33 (ligand-1), shows higher absolute potency but a more skewed 5-HT6-biased profile (Ki = 2 nM vs. 11 nM; ~1:5.5 ratio) [2]. Another dual antagonist, 5-HT6/5-HT2AR antagonist-1, displays an intermediate profile (Ki = 11 nM vs. 39 nM; ~1:3.5 ratio) . The ~1:1 balance of compound 42 is unique among commercially available dual 5-HT6/5-HT2A antagonists and may be critical for experimental paradigms requiring simultaneous and equipotent blockade of both receptors.

Balanced Affinity Profile
Cross-study comparable
5-HT6 Ki = 25 nM, 5-HT2A Ki = 32 nM. Ratio ≈ 1:1.3, uniquely equipotent among commercial analogs.
Supports dual-receptor pathway studies.
Radioligand displacement; recombinant human receptors.
Receptor binding Radioligand displacement 5-HT6 5-HT2A Structure-activity relationship

Brain Penetration and CNS Exposure Confirmation

Compound 42 is explicitly reported to show a 'good brain/plasma concentration profile' in the original medicinal chemistry publication, confirming its ability to cross the blood-brain barrier and achieve CNS exposure [1]. This property is confirmed across multiple vendor datasheets describing compound 42 as 'brain-penetrant' and 'BBB (blood-brain barrier) permeable/penetrable' . In contrast, compound 33 (ligand-1, Ki = 2 nM / 11 nM)—despite its higher in vitro affinity—has no published brain penetration data or BBB permeability assessment in any publicly available source [2]. Similarly, 5-HT6/5-HT2AR antagonist-1 lacks any published brain exposure data .

Brain Penetration Confirmation
Head-to-head
Reported 'good brain/plasma concentration profile'. Only analog with verified CNS exposure across multiple sources.
Supports CNS pharmacology study design.
In vivo rodent PK assessment.
Blood-brain barrier Brain penetration Pharmacokinetics CNS drug discovery

Chemical Scaffold Uniqueness and Drug-Like Properties

Compound 42 is based on a 4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol scaffold, which the original publication describes as 'significantly different from all the serotonin receptor ligands published to date' [1]. This structural novelty is associated with a unique activity profile. Key physicochemical properties include MW = 351.37 g/mol, XLogP3-AA = 3.1, 3 H-bond donors, 5 H-bond acceptors, and 6 rotatable bonds [2]. In comparison, compound 33 (ligand-1) has MW = 350.39 and formula C21H19FN2O2 [3], while 5-HT6/5-HT2AR antagonist-1 has a triazine-based scaffold with MW = 394.54 and formula C21H26N6S . The furan-phenol scaffold of compound 42 offers a distinct pharmacophore that may reduce cross-reactivity with off-target receptors compared to indole-, benzimidazole-, or triazine-based dual antagonists [1][4].

Scaffold Uniqueness
Class-level
Furan-phenol scaffold distinct from indole, benzimidazole, and triazine chemotypes. MW 351.37; XLogP3-AA 3.1.
May support novel SAR exploration.
Scaffold novelty may reduce off-target cross-reactivity.
Chemical scaffold Molecular properties Drug-likeness Physicochemical IP position

Commercial Availability and Purity Benchmarking

Compound 42 (5-HT6/5-HT2A receptor ligand-2) is available from multiple independent vendors including MedChemExpress (HY-146077), TargetMol (T61220), InvivoChem (V47182), and AdooQ (A29897), all specifying purity ≥98% . This multi-vendor availability enhances supply chain resilience and enables independent verification. In contrast, compound 33 (ligand-1) has a more limited commercial footprint [1]. Both compounds are priced comparably (e.g., approximately ¥10,600 at TargetMol for comparable quantities), meaning compound 42 offers verified brain penetration, in vivo procognitive efficacy, and balanced dual affinity without a cost premium over the data-limited compound 33 [2].

Commercial Availability
Head-to-head
≥4 vendors (MCE, TargetMol, InvivoChem, AdooQ) with ≥98% purity. Broader availability than data-limited analog compound 33.
Supports procurement resilience.
Comparable pricing across vendors.
Research chemical procurement Purity specification Vendor comparison Reproducibility

Validated Applications of 5-HT6/5-HT2A Receptor Ligand-2


Cognitive Impairment Modeling in Schizophrenia

Compound 42 is directly validated for studying cognitive deficits in schizophrenia-relevant models. The compound reversed PCP-induced memory impairment in the Novel Object Recognition Test (NORT) in rats at 30 mg/kg i.p., confirming both brain penetration and in vivo target engagement [1]. Researchers studying the dual 5-HT6/5-HT2A antagonism hypothesis in cognitive disorders should select compound 42 over analogs such as compound 33 or 5-HT6/5-HT2AR antagonist-1, which lack published in vivo cognitive efficacy data [1][2].

Dual Serotonin Receptor Pharmacology Studies

For in vitro studies requiring simultaneous blockade of both 5-HT6 and 5-HT2A receptors with near-equipotent affinity, compound 42 (Ki ratio ~1:1.3) offers a uniquely balanced dual profile compared to 5-HT6-biased analogs such as compound 33 (~1:5.5 ratio) [1][2]. This property is essential for experiments designed to dissect the individual vs. combined contributions of 5-HT6 and 5-HT2A receptors to downstream signaling and behavioral outcomes.

Blood-Brain Barrier Penetration Reference Compound

With its verified 'good brain/plasma concentration profile' [1] and consistent designation as 'brain-penetrant' or 'BBB permeable' across multiple independent vendor datasheets [2], compound 42 serves as a validated positive control for CNS penetration assays and as a chemical probe for studying dual 5-HT6/5-HT2A pharmacology in the central nervous system. Analogs without BBB data introduce unacceptable uncertainty for CNS-targeted experiments .

Novel Scaffold-Based SAR and Chemical Biology

The furan-phenol scaffold of compound 42 is structurally distinct from classical serotonin receptor ligands, including indole, benzimidazole, and triazine-based chemotypes [1][3]. Medicinal chemistry groups pursuing structure-activity relationship (SAR) studies on dual serotonergic ligands should select compound 42 as a starting point for scaffold-hopping or further derivatization, given its unique pharmacophore, documented synthetic accessibility, and full in vitro/in vivo characterization in the peer-reviewed literature [1].

Application
Selection Property
Validation Focus
Cognitive deficit model studies
Reported in vivo model-response context
PCP-induced NORT memory endpoint review
Dual serotonin receptor pharmacology
Near-equipotent balanced Ki profile
5-HT6/5-HT2A affinity ratio interpretation
CNS penetration probe research
Verified brain/plasma exposure context
BBB permeability and target engagement review
Scaffold-based SAR exploration
Structurally distinct furan-phenol chemotype
Off-target selectivity and derivatization review
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